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Introduction: The Aida (Adhesin Involved in Diffuse Adherence) protein is a key virulence factor
in pathogenic Escherichia coli, mediating attachment to host cells and contributing to biofilm
formation.[1][2] Understanding the precise role of Aida in these processes is crucial for
developing novel anti-infective therapies. Generating knockout mutants of the aidA gene is a
fundamental step in elucidating its function. This document provides detailed protocols for
creating aidA knockout mutants in E. coli using two primary methods: Lambda Red
recombineering and CRISPR/Cas9-mediated gene editing.

Data Presentation: Comparison of Knockout
Methodologies

The choice of method for generating knockout mutants often depends on the desired efficiency,
precision, and whether a selectable marker is acceptable in the final strain. Below is a
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summary of quantitative data comparing the Lambda Red and CRISPR/Cas9 systems for gene

knockout in E. coli.

Feature

Lambda Red
Recombineering

CRISPRI/Cas9 System

Reported Efficiency

~5 x 10~* recombinants per
viable cell (without co-

selection)

82.3% to >98% successful

knockout

Mechanism

Homologous recombination
mediated by phage proteins
(Exo, Beta, Gam)[3][4]

sgRNA-guided Cas9
endonuclease cleavage
followed by cellular DNA
repair[5][6]

Scarless Modification

Requires an additional step
(e.g., FLP/FRT system) to
remove the antibiotic

resistance cassette

Can be designed to be

scarless from the outset

Multiplexing Capability

Challenging, often requires

sequential knockouts

Readily adaptable for multiplex

gene editing

Primary Plasmids

pKD46 (Lambda Red
proteins), pKD3/pKD4
(antibiotic cassettes), pCP20

(FLP recombinase)

pCas (Cas9 and Lambda Red
proteins), pTarget (SgRNA)

Selection Method

Antibiotic resistance

Can be antibiotic-based or rely
on counter-selection (e.qg.,

sacB)

Experimental Protocols
I. Lambda Red Recombineering Protocol for aidA

Knockout

This method involves the replacement of the target gene, aidA, with an antibiotic resistance

cassette via homologous recombination.
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1. Primer Design for aidA Knockout Cassette:

Two primers are required to amplify an antibiotic resistance cassette (e.g., kanamycin
resistance from pKD4) with flanking homology arms corresponding to the regions immediately
upstream and downstream of the aidA gene.[7][8][9]

e Forward Primer (70-mer):

o 5'"end (50 nt): Homologous to the 50 nucleotides immediately upstream of the aidA start
codon.

o 3'end (20 nt): Priming site on the pKD4 template (e.g., 5-GTGTAGGCTGGAGCTGCTTC-
3).

e Reverse Primer (70-mer):

o 5'end (50 nt): Homologous to the 50 nucleotides immediately downstream of the aidA stop
codon.

o 3'end (20 nt): Priming site on the pKD4 template (e.g., 5-CATATGAATATCCTCCTTAG-
3).

2. Preparation of the Knockout Cassette:
o Perform PCR using the designed primers and pKD4 plasmid DNA as the template.

e Run the PCR product on an agarose gel to confirm the correct size (~1.6 kb for kanamycin
cassette with homology arms).

e Purify the PCR product using a commercial PCR purification Kit.
3. Preparation of Electrocompetent E. coli with pKD46:

The pKD46 plasmid carries the Lambda Red recombinase genes under the control of an
arabinose-inducible promoter and has a temperature-sensitive origin of replication.

o Transform the target E. coli strain with the pKD46 plasmid.

© 2026 BenchChem. All rights reserved. 3/10 Tech Support


https://cafgroup.lbl.gov/protocols/general-molecular-biology/genomic-gene-deletion-with-lambda-red/primer-design
https://ncifrederick.cancer.gov/fredi/sites/default/files/2024-01/step-by-step-knockout-dsdna.pdf
https://www.researchgate.net/figure/Primer-design-and-construction-of-single-gene-deletion-mutants-Gene-knockout-primers_fig2_7043509
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1177497?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Select transformants on LB agar plates containing ampicillin (100 pg/mL) at 30°C.
Inoculate a single colony into 5 mL of LB broth with ampicillin and grow overnight at 30°C.
Inoculate 50 mL of LB broth with ampicillin with the overnight culture to an ODsoo of ~0.1.
Grow at 30°C with shaking to an ODsoo of 0.4-0.6.

Induce the expression of the Lambda Red proteins by adding L-arabinose to a final
concentration of 10 mM and shaking at 37°C for 15 minutes.

Immediately chill the culture on ice for 15-30 minutes.
Harvest the cells by centrifugation at 4°C.
Wash the cell pellet twice with ice-cold sterile 10% glycerol.

Resuspend the final pellet in a small volume (~50-100 pL) of ice-cold 10% glycerol. These
are your electrocompetent cells.

. Electroporation and Selection:

Add 100-200 ng of the purified aidA knockout PCR product to 50 pL of the electrocompetent
cells.

Electroporate using pre-chilled cuvettes with appropriate settings (e.g., 1.8 kV, 25 pF, 200 Q).

Immediately add 1 mL of SOC medium and recover the cells at 37°C for 1-2 hours with
gentle shaking.

Plate dilutions of the culture on LB agar plates containing kanamycin (50 pug/mL) and
incubate at 37°C overnight.

. Verification of aidA Knockout:

Perform colony PCR on kanamycin-resistant colonies to verify the replacement of the aidA
gene with the resistance cassette. Use primers that flank the aidA gene. The wild-type will
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produce a band corresponding to the size of aidA, while the knockout mutant will produce a
larger band corresponding to the size of the resistance cassette.

o Confirm the knockout by Sanger sequencing of the PCR product.
6. (Optional) Removal of the Antibiotic Resistance Cassette:

o Transform the confirmed knockout mutant with the pCP20 plasmid, which expresses the FLP
recombinase and has a temperature-sensitive origin of replication.

» Select transformants on LB agar plates containing ampicillin at 30°C.

o Grow a positive colony at 42°C in LB broth without antibiotics to induce FLP recombinase
expression and cure both pKD46 and pCP20 plasmids.

» Verify the loss of the antibiotic resistance cassette and the plasmids by replica plating on
kanamycin and ampicillin plates.

Il. CRISPRI/Cas9-Mediated aidA Knockout Protocol

This method utilizes the Cas9 nuclease to create a double-strand break at the aidA locus,
which is then repaired using a donor DNA template, resulting in the gene knockout. This
protocol is adapted from a two-plasmid system.[5][6]

1. Design of sgRNA and Donor DNA:
» SgRNA Design:

o ldentify a 20-nucleotide protospacer sequence within the 5' region of the aidA coding
sequence that is immediately upstream of a Protospacer Adjacent Motif (PAM) sequence
(5'-NGG-3)).

o Use online design tools (e.g., CHOPCHOP, CRISPOR) to select an sgRNA with high on-
target and low off-target scores.

e Donor DNA Design:
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o Synthesize a short (e.g., 90-120 bp) single-stranded or double-stranded DNA
oligonucleotide that will serve as the repair template.

o This donor DNA should contain regions of homology (40-50 bp) flanking the desired
deletion site within aidA. To introduce a frameshift mutation and a premature stop codon,
the donor can be designed to have a small deletion or insertion.

. Plasmid Construction:

Clone the designed 20-nt sgRNA sequence into a pTarget plasmid (e.g., pTargetF). This
plasmid typically carries a selectable marker (e.g., spectinomycin resistance).

The pCas plasmid, which expresses Cas9 and the Lambda Red proteins (Exo, Beta, Gam),
will also be used. This plasmid usually has a different selectable marker (e.g., kanamycin
resistance).

. Preparation of Electrocompetent E. coli and Transformation:

Transform the target E. coli strain with the pCas plasmid.

Select transformants on LB agar plates containing kanamycin at 37°C.

Prepare electrocompetent cells from a pCas-containing colony as described in the Lambda
Red protocol, including the L-arabinose induction step to express the Lambda Red proteins.

Co-transform the electrocompetent cells with the pTarget-aidA-sgRNA plasmid (100 ng) and
the donor DNA oligonucleotide (200-500 ng).

. Selection and Verification:

Recover the cells in SOC medium for 2-3 hours at 37°C.

Plate on LB agar containing both kanamycin and spectinomycin to select for cells that have
received both plasmids and have undergone the desired editing.

Verify the aidA knockout in the resulting colonies by colony PCR and Sanger sequencing of
the targeted region to confirm the intended deletion or insertion.
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Caption: Workflow for aidA gene knockout using Lambda Red recombineering.
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Caption: Workflow for aidA gene knockout using the CRISPR/Cas9 system.
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Caption: Key components and their interactions in Lambda Red recombineering.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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